Technical Guide: Synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol
Technical Guide: Synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol
The following technical guide details the synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol , a specialized scaffold used in the development of histone methyltransferase inhibitors (e.g., NSD family) and azo-dye precursors.[1]
This guide prioritizes regiochemical fidelity, utilizing a Hugerschhoff cyclization followed by a Lewis acid-mediated demethylation .[1] This route avoids the poor selectivity associated with direct nitration of the 4-hydroxybenzothiazole core.[1]
Executive Summary & Retrosynthetic Analysis
The target molecule, 2-Amino-6-nitrobenzo[d]thiazol-4-ol , features a benzothiazole core functionalized at three specific positions: an amino group at C2, a hydroxyl group at C4, and a nitro group at C6.[1]
Direct nitration of 2-aminobenzothiazol-4-ol is operationally risky due to the competing directing effects of the C4-hydroxyl (ortho/para director) and the heterocyclic ring, often leading to inseparable mixtures of C5 and C7 isomers.[1]
The Optimized Route: We employ a "Pre-functionalized Cyclization Strategy." The C4 and C6 substituents are established on the aniline precursor before ring closure.
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Precursor: 2-Methoxy-4-nitroaniline . The methoxy group serves as a protected hydroxyl (at C2 of aniline, becoming C4 of benzothiazole), and the nitro group is already in place (at C4 of aniline, becoming C6 of benzothiazole).
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Cyclization: Hugerschhoff Reaction using bromine and ammonium thiocyanate.[1]
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Deprotection: BBr₃-mediated demethylation to reveal the C4-hydroxyl.[1]
Retrosynthetic Logic Flow
Figure 1: Retrosynthetic disconnection showing the preservation of regiochemistry from the aniline precursor.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine
Reaction Type: Hugerschhoff Oxidative Cyclization Critical Mechanism: Electrophilic bromination of the thiourea intermediate followed by intramolecular nucleophilic attack by the aromatic ring.[1]
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| 2-Methoxy-4-nitroaniline | Substrate | 1.0 | CAS: 97-52-9 |
| Ammonium Thiocyanate | Reagent | 1.5 | Dry, powdered |
| Bromine (Br₂) | Oxidant | 1.1 | Diluted in AcOH |
| Acetic Acid (AcOH) | Solvent | - | Glacial |
Detailed Methodology
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer. Purge with nitrogen.[1]
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Dissolution: Dissolve 2-Methoxy-4-nitroaniline (100 mmol scale) in glacial Acetic Acid (200 mL). Add Ammonium Thiocyanate (150 mmol) in one portion. The mixture may form a suspension.[2][3]
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Bromination (The Exotherm): Cool the mixture to 5–10°C using an ice bath.
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Critical Control Point: Add the Bromine solution (110 mmol in 50 mL AcOH) dropwise over 45–60 minutes.
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Constraint: Maintain internal temperature < 15°C .[1] Rapid addition causes tar formation and runaway exotherms.
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-
Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to 25°C and stir for 16 hours.
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Completion Check: TLC (50% EtOAc/Hexane) should show consumption of the aniline.
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-
Thermal Finish: Heat the mixture to 85–95°C for 30 minutes to ensure complete cyclization of any residual thiourea intermediates.
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Workup:
-
Isolation: Filter the solid. Wash the cake copiously with water (to remove inorganic salts) followed by cold methanol (20 mL).
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Purification: Recrystallize from Ethanol or Methanol/Ethyl Acetate (1:1) if necessary, though the crude purity is often >90%.[1]
Step 2: Synthesis of 2-Amino-6-nitrobenzo[d]thiazol-4-ol
Reaction Type: Ether Cleavage (Demethylation) Critical Mechanism: Formation of a borate complex followed by hydrolysis.[1]
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| Intermediate (Step 1) | Substrate | 1.0 | Dry thoroughly |
| Boron Tribromide (BBr₃) | Lewis Acid | 5.0 | 1.0 M in DCM |
| Dichloromethane (DCM) | Solvent | - | Anhydrous |
Detailed Methodology
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Setup: Flame-dry a 2-neck flask and equip with a magnetic stir bar and septum. Maintain a strict Nitrogen/Argon atmosphere . Moisture kills BBr₃.[1]
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Suspension: Suspend the 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine (40 mmol) in anhydrous DCM (400 mL). The starting material may not fully dissolve; this is acceptable.[4]
-
Addition: Cool the suspension to -78°C (Dry ice/Acetone bath).
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Critical Control Point: Add BBr₃ (200 mmol, 5.0 equiv) slowly via syringe or cannula.[1]
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Observation: The mixture may darken or become homogeneous as the complex forms.
-
-
Reaction: Allow the mixture to warm slowly to 25°C and stir for 12–16 hours.
-
Quenching (Hazardous):
-
Cool the mixture back to 0°C .
-
Safety: Dropwise addition of Methanol (Caution: Violent reaction/gas evolution) or saturated NaHCO₃ solution to quench excess BBr₃.
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Isolation:
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Purification: Triturate with cold diethyl ether or recrystallize from Ethanol/Water.
Structural Validation & QC
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
| Parameter | Expected Value/Observation |
| Appearance | Yellow/Orange crystalline solid |
| Melting Point | > 240°C (Decomposes) |
| ¹H NMR (DMSO-d₆) | δ 10.5–11.0 (br s, 1H, OH), δ 8.30 (d, J=2.2 Hz, 1H, H-7), δ 7.90 (br s, 2H, NH₂), δ 7.60 (d, J=2.2 Hz, 1H, H-5).[1] |
| MS (ESI+) | m/z 212.0 [M+H]⁺ |
| Regiochemistry Check | In NMR, the meta-coupling (J ≈ 2.2 Hz) between H-5 and H-7 confirms the 4,6-substitution pattern.[1] |
Reaction Pathway Diagram[1]
Figure 2: Step-by-step reaction pathway illustrating the intermediate transitions.
Safety & Handling (HSE)
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Bromine (Br₂): Highly toxic and corrosive. Causes severe burns.[1] All transfers must occur in a functioning fume hood.[1] Quench spills with sodium thiosulfate.[1]
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Boron Tribromide (BBr₃): Reacts violently with water to release HBr gas.[1] Use strictly anhydrous glassware. Ensure a secondary quench trap (NaOH scrub) is attached to the manifold if running on a large scale.
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Nitro Compounds: Potentially energetic.[1] Avoid heating the dry solid of the intermediate or product above 100°C without DSC testing.
References
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Patent Methodology: Cao, J., et al. (2019).[1] NSD family inhibitors and methods of treatment therewith. US Patent App.[1] US20190183865A1.[1]
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Hugerschhoff Reaction: Jordan, A. D., et al. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(22), 8693-8696.[1]
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BBr3 Demethylation: McOmie, J. F. W., et al. (1968).[1] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1]
Sources
- 1. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. US20190183865A1 - Nsd family inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 4. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 5. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
